

understanding the Boc protection group in **tert-Butyl (9-aminononyl)carbamate**

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Compound of Interest

Compound Name: *tert-Butyl (9-aminononyl)carbamate*

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An In-depth Technical Guide to the Boc Protection Group in **tert-Butyl (9-aminononyl)carbamate**

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical development.[1] Its widespread use is attributed to its stability across a range of chemical conditions and its facile, clean removal under mild acidic protocols.[1] This technical guide provides a comprehensive examination of the Boc group, with a specific focus on its application in **tert-Butyl (9-aminononyl)carbamate**, a heterobifunctional linker critical in the synthesis of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[2] This document details the fundamental chemical principles, reaction mechanisms, quantitative data on reaction conditions, and standardized experimental protocols for the synthesis and deprotection of Boc-protected amines, tailored for researchers, scientists, and drug development professionals.

The Tert-Butoxycarbonyl (Boc) Protecting Group: Core Principles

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in non-peptide chemistry.[3][4] Its function is to temporarily render the highly nucleophilic and basic amine group inert to prevent unwanted side reactions during multi-step synthesis.

Chemical Structure and Properties: The Boc group is an acid-labile protecting group.^[5] It is chemically robust under basic, nucleophilic, and catalytic hydrogenation conditions, making it an excellent orthogonal partner to other protecting groups.^{[6][7][8]}

Key Attributes:

- **Acid Lability:** The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).^{[5][9]}
- **Base and Nucleophile Stability:** It is stable towards most bases and nucleophiles.^[6]
- **Orthogonality:** Its stability profile allows for selective deprotection in the presence of other common protecting groups such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.^{[6][8]}

tert-Butyl (9-aminononyl)carbamate: A Key Bifunctional Linker

tert-Butyl (9-aminononyl)carbamate is an aliphatic alkane chain that features a terminal primary amine and a Boc-protected amino group at the opposite end.^{[2][10]} This structure makes it a valuable heterobifunctional linker in medicinal chemistry.

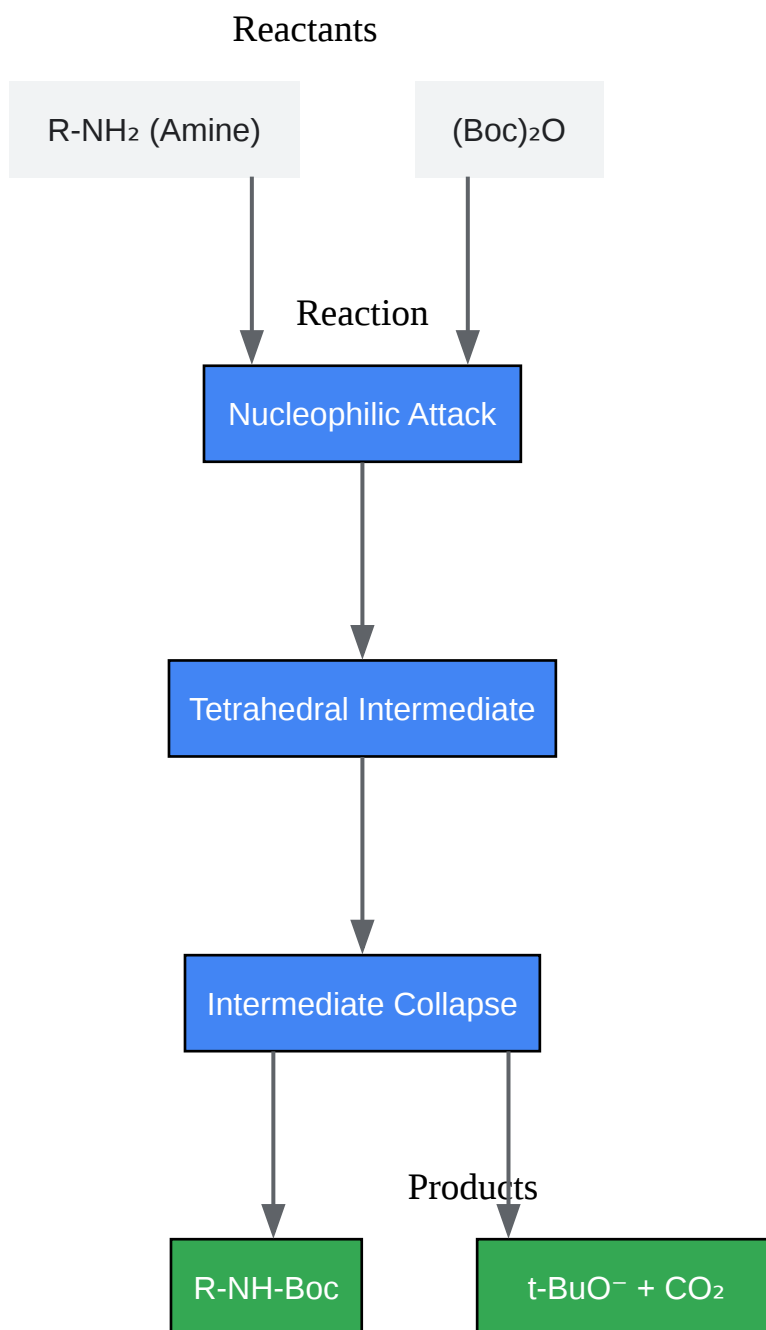
Applications in Drug Development: The primary application for this molecule is in the synthesis of PROTACs.^[2] PROTACs are novel therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to degrade specific target proteins. In this context, **tert-Butyl (9-aminononyl)carbamate** serves as the linker that connects a ligand binding to the target protein with another ligand that recruits an E3 ubiquitin ligase. The free primary amine is available for conjugation (e.g., amide bond formation with a carboxylic acid), while the Boc-protected amine can be deprotected at a later synthetic stage to allow for further functionalization.^[2]

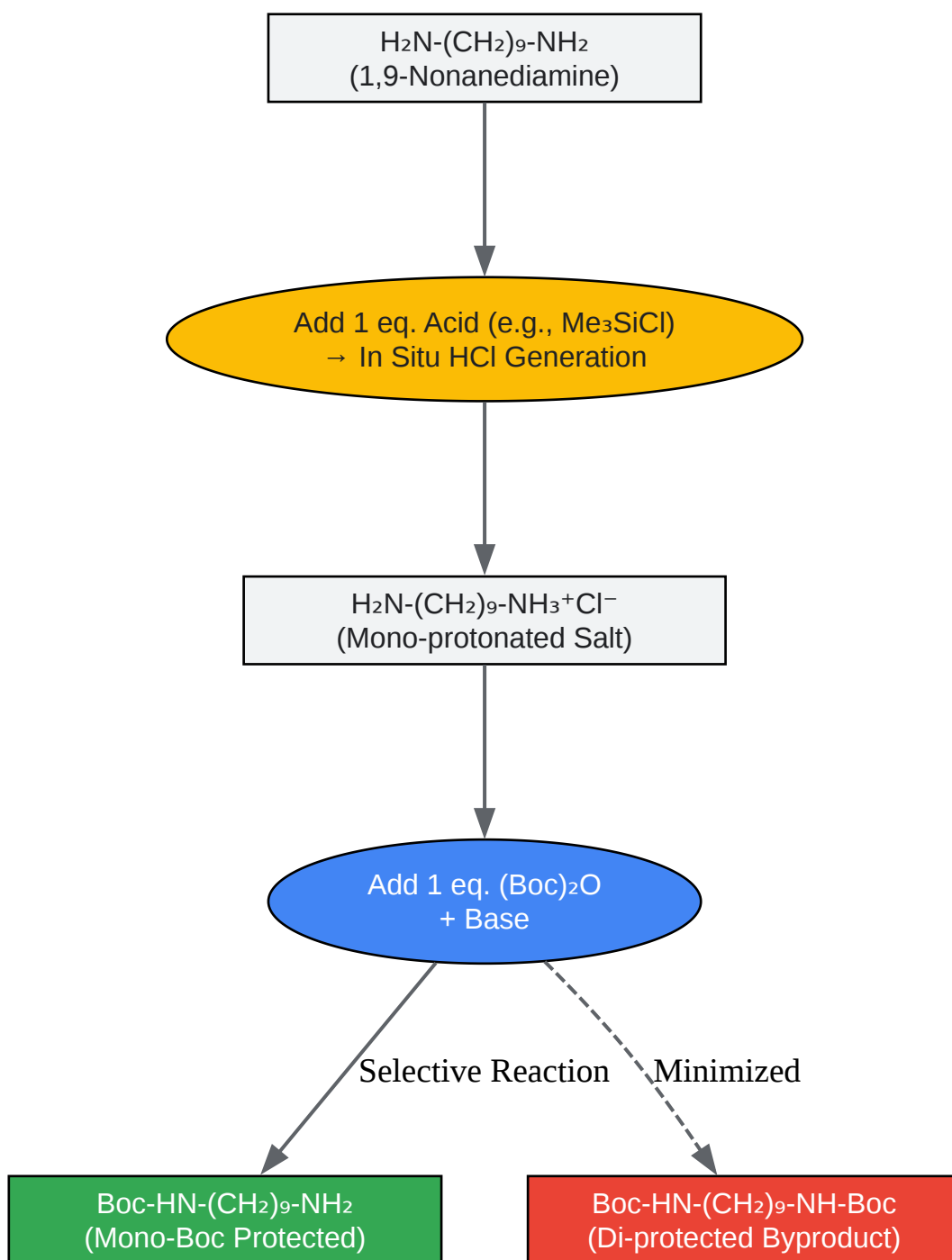
Synthesis and Protection Mechanisms

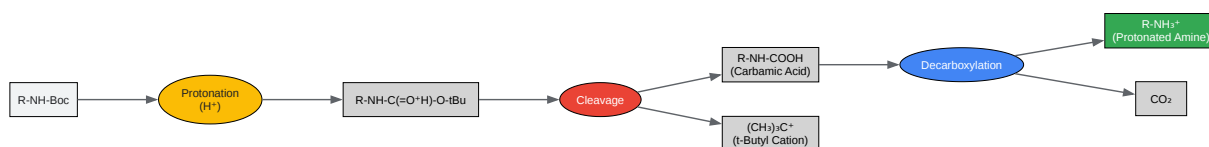
The synthesis of **tert-Butyl (9-aminononyl)carbamate** from its precursor, 1,9-nonanediamine, highlights a common challenge in organic synthesis: the selective monofunctionalization of a symmetric molecule.

General Mechanism of N-Boc Protection

The protection of an amine with a Boc group is typically achieved through a nucleophilic acyl substitution reaction. The amine nitrogen attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc_2O).^{[4][9]} The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, carbon dioxide, and a tert-butoxide anion.^{[4][9]}







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